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Compound of Interest

Compound Name: Chromium nitride

Cat. No.: B1584320

Technical Support Center: Reactive Sputtering
of CrN

This guide provides troubleshooting assistance and frequently asked questions for
researchers, scientists, and professionals encountering issues with target poisoning during the
reactive sputtering of Chromium Nitride (CrN).

Frequently Asked Questions (FAQSs)

Q1: What is target poisoning in the context of reactive sputtering?

Al: Target poisoning is a phenomenon that occurs during reactive sputtering when a compound
layer, in this case, chromium nitride (CrN), forms on the surface of the chromium (Cr) target.
[1] This happens when the reactive gas (nitrogen, N2) reacts with the target surface at a rate
faster than the sputtering process can remove it.[1] This newly formed layer is typically
insulating or has lower conductivity and a lower sputter yield than the pure metallic target,
leading to significant changes in the process.[1][2]

Q2: What are the primary symptoms of CrN target poisoning?
A2: The most common indicators of target poisoning include:

e Asignificant drop in deposition rate: The sputter yield of CrN is generally lower than that of
pure Cr, causing the deposition rate to decrease sharply.[1][2][3]
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e Changes in plasma impedance and target voltage: For a DC power supply operating in
constant power mode, the formation of an insulating CrN layer on the target can lead to an
increase in target voltage.[4] Conversely, in some scenarios, the voltage may decrease
significantly.[2]

 Arcing: The buildup of an insulating layer on the target surface can lead to localized charge
accumulation, resulting in unstable arcing.[1][5][6]

 Visible changes on the target surface: The target may develop a discolored layer (white,
grey, or black) in the sputtering racetrack area.

o Process Instability: The process becomes difficult to control, especially in the transition
region between the metallic and poisoned modes.[3]

Q3: What specific factors cause target poisoning during CrN deposition?

A3: Target poisoning in CrN sputtering is primarily governed by the balance between the arrival
rate of nitrogen gas and the removal rate of the formed nitride by sputtering.[2][7] Key
contributing factors include:

o High Nitrogen Flow Rate: The most direct cause is introducing too much nitrogen gas into
the chamber.[2] When the nitrogen partial pressure is too high, the rate of nitride formation
on the target outpaces the sputter removal rate.[5]

e Low Sputtering Power: Insufficient power density on the target reduces the sputter rate,
making it easier for the nitride layer to form and accumulate.

e Low Pumping Speed: Inadequate pumping speed can lead to a higher effective partial
pressure of nitrogen near the target, promoting the poisoning effect.[8]

Q4: What is the "hysteresis effect" and how does it relate to target poisoning?

A4: The hysteresis effect is a characteristic feature of reactive sputtering processes where the
process parameters (like deposition rate or target voltage) follow a different path as the reactive
gas flow is increased compared to when it is decreased.[1][8][9] As you increase the nitrogen
flow, the target remains in a "metallic mode" with a high deposition rate up to a certain point,
after which it abruptly transitions into the "poisoned mode" with a low deposition rate.[1][10] To
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return to the metallic mode, the nitrogen flow must be reduced to a much lower level than the
point where the initial transition occurred.[1] This non-linear behavior makes it very difficult to
operate stably in the transition region, which is often desirable for achieving stoichiometric films
at a reasonable deposition rate.[8]

Q5: How can | prevent or mitigate target poisoning?

A5: Several strategies can be employed to operate in a stable regime and avoid severe
poisoning:

o Use a Feedback Control System: A Plasma Emission Monitoring (PEM) system can be used
to monitor the light emitted from the plasma.[10] By tracking the intensity of specific
chromium and nitrogen emission lines, the system can provide real-time feedback to a mass
flow controller to precisely regulate the nitrogen flow and maintain the process in the desired
transition state.[10]

o Optimize Nitrogen Flow: Introduce the nitrogen gas near the substrate and the argon gas
near the target to create a pressure gradient, reducing the nitrogen partial pressure at the
target surface.[5]

e Use Mid-Frequency AC or Pulsed-DC Power: These power supplies can help to reduce
charge buildup on the target surface, suppress arcing, and provide more stable process
control compared to standard DC power.[2][5] High-Power Impulse Magnetron Sputtering
(HIPIMS) has also been shown to reduce the hysteresis effect.[4][7][11]

» Increase Sputtering Power: Operating at a higher power density increases the sputter rate of
the target, which helps to clean the target surface and prevent the accumulation of nitrides.

[5]

 Increase Pumping Speed: A higher pumping speed helps to remove unreacted nitrogen from
the chamber more effectively.[5]

Q6: My target is already poisoned. How can | clean it?

A6: A poisoned target can often be recovered.
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e Sputter in Pure Argon: The most common method is to turn off the reactive gas flow and
sputter the target in a pure argon environment for an extended period (e.g., 30-60 minutes).
This will physically remove the nitride layer from the surface.

o Manual Cleaning: If sputtering in argon is ineffective, the target may need to be removed
from the chamber and cleaned manually. This can be done by polishing the surface with
sandpaper to remove the compound layer.[2][12]

Quantitative Process Data

The transition from a metallic to a poisoned state is highly dependent on the specific geometry
of the sputtering system and process parameters. However, published studies provide insight
into typical operating windows.

N2 Flow Rate

Sputtering Range for .
) Target Power . ] Observation
Technique Poisoning
Hysteresis
Unbalanced Prominent and clear
Magnetron (UBM) - 1 ~8 kW 70 - 170 sccm hysteresis effect
Target observed.[4][7][13]
The onset of
Unbalanced o
poisoning is pushed to
Magnetron (UBM) - 4 ~8 kW > 175-200 sccm )
higher N2 flow rates.
Targets

[4111]

The hysteresis effect
HIPIMS - 1 Target ~8 kW 90 - 186 sccm appears to be reduced

or narrowed.[4][11]

Compound formation
and removal is more

Mixed HIPIMS + UBM  ~8 kW Diminished Hysteresis  dynamic, reducing the
poisoning effect.[4][7]
[13]
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Experimental Protocols

Protocol: Real-Time Process Control using Plasma Emission Monitoring (OES/PEM)

This protocol describes the methodology for using Optical Emission Spectroscopy (OES), often
referred to as Plasma Emission Monitoring (PEM), to control the reactive sputtering process
and avoid target poisoning.

1. Principle: The light (plasma emission) from the sputtering process contains spectral lines
characteristic of the elements present. The intensity of the emission line from the sputtered
metal (e.g., Cr) is proportional to the sputtering rate of the metal, while the intensity of a
reactive gas line (e.g., N) relates to its concentration in the plasma. By monitoring the ratio of a
metal line to a gas line, one can determine the state of the target surface (metallic vs.
poisoned) and use this information in a feedback loop to precisely control the reactive gas flow.
[10][14]

2. Equipment:

o Optical Spectrometer (e.g., 200-800 nm range)

o Fiber optic cable (vacuum compatible)

» Viewport on the sputtering chamber with a direct line of sight to the plasma above the target.
o Computer with software for spectral analysis.

e Proportional-Integral-Derivative (PID) controller linked to both the spectrometer and the
reactive gas Mass Flow Controller (MFC).

3. Methodology:
e System Setup:

o Mount the fiber optic probe to a viewport on the vacuum chamber, ensuring it has a clear
view of the plasma glow, typically focused on the region just above the target's racetrack.

o Connect the fiber optic to the spectrometer.
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o

Interface the spectrometer's output and the reactive gas MFC with the PID controller.

o Characterization (Hysteresis Loop Mapping):

[e]

Begin sputtering with pure Argon to establish a baseline metallic-mode spectrum. Identify
a strong, isolated Cr emission peak (e.g., at 425.4 nm).

Slowly introduce and increase the Nitrogen flow rate in small steps. At each step, record
both the Nz flow rate and the intensity of the chosen Cr emission line.

Continue increasing the N2 flow until the Cr intensity drops sharply, indicating the transition
to the poisoned mode.

Now, slowly decrease the N2 flow rate in steps, again recording the Cr intensity at each
step, until the Cr intensity returns to its high, metallic-mode level.

Plot the Cr intensity versus the N2 flow rate. This graph will clearly show the hysteresis
loop.

e Process Control:

[e]

From the hysteresis graph, identify a target Cr intensity setpoint within the transition region
that corresponds to the desired film stoichiometry. This setpoint should be on the "knee" of
the curve before the sharp drop-off.

Configure the PID controller:

= Input: The real-time intensity of the selected Cr emission line from the spectrometer.

» Setpoint: The desired Cr intensity determined in the previous step.

= Output: A control voltage to the Nitrogen MFC.

Initiate the deposition process. The PID controller will now dynamically adjust the N2 flow
rate to maintain the Cr emission intensity at the setpoint, effectively holding the process
stable within the narrow transition region and preventing a complete shift into the poisoned
mode.[10]
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Caption: Hysteresis loop showing the abrupt transition to a poisoned state.
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Caption: A logical workflow for diagnosing and resolving target poisoning.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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